molecular formula C8H12N2 B149181 3-Ethyl-2,5-dimethylpyrazine CAS No. 13360-65-1

3-Ethyl-2,5-dimethylpyrazine

Cat. No.: B149181
CAS No.: 13360-65-1
M. Wt: 136.19 g/mol
InChI Key: WHMWOHBXYIZFPF-UHFFFAOYSA-N
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Description

3-Ethyl-2,5-dimethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by its heterocyclic aromatic structure with two nitrogen atoms at positions 1 and 4 of the six-membered ring. This compound is known for its distinct odor, often described as nutty or roasted, and is commonly found in various food products such as coffee, chocolate, and roasted nuts .

Mechanism of Action

Target of Action

3-Ethyl-2,5-dimethylpyrazine (EDMP) is a pyrazine compound that is typically formed from amino acids and sugars in chemical reactions such as the Maillard reaction . It is found in nature, especially in foods such as coffee, chocolate, soybeans, and thermally processed foods . It also acts as a chemical transmitter in living organisms .

Mode of Action

EDMP is synthesized chemoenzymatically from L-threonine (L-Thr) via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . Aminoacetone is supplied by L-threonine 3-dehydrogenase using L-Thr as a substrate via 2-amino-3-ketobutyrate . Acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-Thr when CoA was at low concentrations .

Biochemical Pathways

The biochemical pathway involved in the synthesis of EDMP starts with L-Thr, which is converted into aminoacetone by L-threonine 3-dehydrogenase . The aminoacetone then reacts with acetaldehyde, supplied by 2-amino-3-ketobutyrate CoA ligase, to form EDMP .

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily in the liver and kidneys, respectively .

Result of Action

It is known that pyrazine analogs, including edmp, are highly present in wolf urine and induce fear-related responses in deer, rats, and mice . They also act as trail and alarm pheromones in leaf-cutter ants .

Action Environment

The action of EDMP is influenced by environmental factors. For instance, the rate of EDMP production suggests that the reaction intermediate is stable for a certain time, and a moderate reaction temperature is important for the synthesis of EDMP . Furthermore, the yield of EDMP was increased up to 20.2% when the precursor was supplied from L-Thr by these enzymes .

Biochemical Analysis

Biochemical Properties

3-Ethyl-2,5-dimethylpyrazine can be produced from L-Threonine by a simple bacterial operon . It is synthesized chemoenzymatically from L-Threonine via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . Aminoacetone is supplied by L-threonine 3-dehydrogenase using L-Thr as a substrate via 2-amino-3-ketobutyrate . Acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-Thr when CoA was at low concentrations .

Cellular Effects

It is known that pyrazine analogs are highly present in wolf urine and induce fear-related responses in deer, rats, and mice . They also act as trail and alarm pheromones in leaf-cutter ants .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis from L-Threonine via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . This process is facilitated by the enzymes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase .

Temporal Effects in Laboratory Settings

The rate of this compound production suggests that the reaction intermediate is stable for a certain time, and moderate reaction temperature is important for its synthesis . When the precursor was supplied from L-Thr by these enzymes, the yield of this compound was increased up to 20.2% .

Metabolic Pathways

This compound is involved in the metabolic pathway that includes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase . These enzymes facilitate the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,5-dimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyrazines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazines.

    Substitution: Halogenated, nitrated, or sulfonated pyrazines.

Comparison with Similar Compounds

  • 2,5-Dimethylpyrazine
  • 2-Ethyl-3,5-dimethylpyrazine
  • 2,3,5-Trimethylpyrazine

Comparison: 3-Ethyl-2,5-dimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct olfactory properties compared to other pyrazines. For instance, while 2,5-dimethylpyrazine has a similar nutty aroma, the presence of the ethyl group in this compound enhances its intensity and complexity . Additionally, its synthesis and applications may vary slightly due to differences in reactivity and stability .

Properties

IUPAC Name

3-ethyl-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMWOHBXYIZFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065423
Record name 2,5-Dimethyl-3-ethylpyrazine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13360-65-1, 27043-05-6
Record name 3-Ethyl-2,5-dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13360-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethyl-3,6-dimethylpyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 3-ethyl-2,5-dimethyl-
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Record name 2,5-Dimethyl-3-ethylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2,5-dimethylpyrazine
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Record name 2-ETHYL-3,6-DIMETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Ethyl-3,(5 or 6)-dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032276
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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